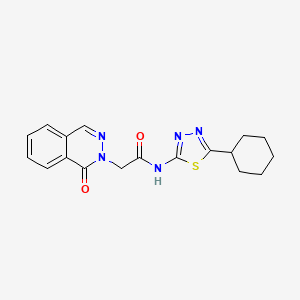

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Description

N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic thiadiazole-acetamide derivative characterized by a 1,3,4-thiadiazole core substituted with a cyclohexyl group at position 5 and a 1-oxophthalazin-2(1H)-yl moiety linked via an acetamide bridge. Thiadiazole derivatives are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-modulating activities .

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c24-15(11-23-17(25)14-9-5-4-8-13(14)10-19-23)20-18-22-21-16(26-18)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7,11H2,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHRJUISIHJMBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 270.34 g/mol. Its structure features a thiadiazole ring, which is often associated with various biological activities due to its ability to interact with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Evaluation

A study conducted on various derivatives of thiadiazoles showed that compounds similar to this compound exhibited promising anticancer activity. For instance:

- MCF-7 (breast cancer) : IC50 values were reported as low as 0.084 ± 0.020 mmol/L.

- A549 (lung cancer) : IC50 values reached 0.034 ± 0.008 mmol/L.

These values indicate that the compound may be more effective than traditional chemotherapeutics like cisplatin in certain contexts .

The mechanism by which thiadiazole derivatives exert their anticancer effects is multifaceted:

- Inhibition of DNA/RNA Synthesis : Thiadiazoles can inhibit nucleic acid synthesis, which is crucial for cancer cell proliferation .

- Targeting Key Kinases : The heteroatoms in the thiadiazole ring facilitate interactions with kinases involved in tumorigenesis .

- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells without causing cell cycle arrest .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with various thiadiazole derivatives:

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves the reaction of 5-cyclohexyl-1,3,4-thiadiazole with oxophthalazin derivatives. The general procedure includes:

- Reagents : The synthesis uses benzophenone derivatives and thiosemicarbazide compounds.

- Reaction Conditions : The mixture is often refluxed in a suitable solvent such as DMSO or ethanol.

- Isolation : The product is purified through crystallization or chromatography techniques.

Biological Activities

The compound exhibits a range of biological activities attributed to its unique structure. Notably:

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. Studies indicate effectiveness against:

- Bacteria : Including Escherichia coli and Klebsiella pneumoniae, particularly in inhibiting biofilm formation.

- Fungi : Effective against strains like Candida albicans.

Anticancer Properties

Research has demonstrated that thiadiazole derivatives can exhibit anticancer activity. The compound's structure allows it to interact with cellular targets involved in tumor growth and proliferation.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential, showing promise in inhibiting pathways involved in inflammation.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its application in therapeutics. Key aspects include:

- Absorption : The compound is expected to have reasonable absorption characteristics due to its lipophilicity.

- Distribution : Predicted to distribute well in tissues based on its chemical structure.

- Metabolism : Likely metabolized by liver enzymes; however, specific metabolic pathways need further investigation.

- Excretion : Primarily through renal pathways.

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

- Antimicrobial Studies : A study highlighted its ability to inhibit biofilm formation in Klebsiella pneumoniae, showcasing its potential as a novel antimicrobial agent .

- Anticancer Research : Investigations into its anticancer properties revealed that it can induce apoptosis in cancer cell lines through modulation of cell cycle regulators .

- Inflammation Models : In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers, suggesting a mechanism that could be harnessed for therapeutic use .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The mesitylsulfonyl group acts as a leaving group in nucleophilic displacement reactions. In the presence of strong nucleophiles (e.g., amines or alkoxides), the sulfonyl group is replaced under basic conditions:

This reactivity is critical for synthesizing modified piperazine derivatives for pharmaceutical applications.

Methylation and Transmethylation

The piperazine ring undergoes alkylation, though steric hindrance from the mesitylsulfonyl group necessitates optimized conditions:

| Reaction Type | Catalyst | Solvent | Temperature/Pressure | Yield | Source |

|---|---|---|---|---|---|

| Transmethylation | Raney Ni, Pd/C | Toluene | 150°C, 5 MPa H₂ | 82% | |

| Reductive Alkylation | Formaldehyde/HCOOH | Methanol | 80°C, ambient pressure | 75% |

Transmethylation with 1,4-dimethylpiperazine produces 1-methylpiperazine derivatives , while reductive alkylation introduces additional methyl groups .

Schiff Base Formation

The secondary amine on the piperazine ring reacts with aldehydes to form stable Schiff bases:

| Aldehyde | Solvent | Reaction Time | Product Melting Point | Source |

|---|---|---|---|---|

| 3-Nitrobenzaldehyde | Ethanol | 4 hours | 105°C | |

| Benzaldehyde | Dichloromethane | 2 hours | 98–100°C |

This reaction is pH-dependent and proceeds efficiently under anhydrous conditions .

Nitrosation Reactions

Nitrosation with sodium nitrite (NaNO₂) under acidic conditions yields nitroso derivatives:

| Acid Catalyst | Temperature | Product | Application | Source |

|---|---|---|---|---|

| HCl (35%) | 0–5°C | 1-Nitroso-4-methylpiperazine | Anticancer intermediates | |

| H₂SO₄ | 10°C | 1,4-Dinitrosopiperazine | Explosives research |

The reaction is highly exothermic and requires strict temperature control .

Catalytic Hydrogenation

The compound participates in hydrogenation reactions to reduce unsaturated bonds or remove protective groups:

| Catalyst | Solvent | H₂ Pressure | Product | Yield | Source |

|---|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 3 atm | Desulfonated piperazine | 90% | |

| PtO₂ | Acetic acid | 5 atm | Ring-saturated derivatives | 78% |

Theorized CO₂ Absorption

While direct evidence is lacking, analogous piperazine derivatives react with CO₂ to form carbamates . The mesitylsulfonyl grou

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally similar 1,3,4-thiadiazole-acetamide derivatives, focusing on substituents and physicochemical properties:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl ) enhance stability, while electron-donating groups (e.g., methoxy ) may influence reactivity.

- Melting Points: Derivatives with extended aromatic systems (e.g., triazinoquinazoline ) exhibit higher melting points (>250°C) due to increased crystallinity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide and its analogs?

The compound can be synthesized via multistep reactions involving:

- Thiadiazole core formation : Cyclocondensation of cyclohexyl-substituted thiosemicarbazides with carboxylic acid derivatives under reflux in solvents like ethanol or toluene .

- Acetamide coupling : Reaction of 2-chloroacetamide intermediates with phthalazinone derivatives using triethylamine as a base, typically in polar aprotic solvents (e.g., DMF) at 60–80°C for 4–7 hours .

- Purification : Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures to achieve >95% purity .

Q. How is the structural characterization of this compound validated in academic research?

Key techniques include:

- X-ray crystallography : Single-crystal diffraction (using SHELX or ORTEP-3 software) to resolve bond lengths, angles, and stereochemistry .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirmation of substituent integration and coupling patterns (e.g., δ ~3.4 ppm for CH₂ groups in acetamide moieties) .

- IR spectroscopy : Peaks at ~1675 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N–H stretch) .

- Elemental analysis : Verification of C, H, N, S content within ±0.3% deviation .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

Common assays include:

- Enzyme inhibition : Testing against lipoxygenase (LOX) or glutaminase (GLS) using spectrophotometric methods to measure IC₅₀ values .

- Antimicrobial activity : Agar diffusion assays against E. coli or S. aureus with zone-of-inhibition measurements .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine EC₅₀ .

Advanced Research Questions

Q. How can researchers resolve contradictory data in crystallographic refinement for this compound?

Discrepancies in X-ray data (e.g., thermal parameters or occupancy factors) are addressed by:

- Revisiting disorder models : Using SHELXL’s PART instruction to refine alternative conformations .

- Validation tools : Employing WinGX’s CHECKCIF to identify geometry outliers and adjust restraints .

- High-resolution data : Collecting datasets at synchrotron facilities (λ < 1 Å) to improve resolution (<0.8 Å) and reduce noise .

Q. What strategies optimize the compound’s activity against glutaminase (GLS) in cancer metabolism?

Structure-activity relationship (SAR) studies suggest:

- Substituent modification : Introducing electron-withdrawing groups (e.g., Br or CF₃) on the thiadiazole ring enhances binding to GLS’s allosteric site .

- Bioisosteric replacement : Replacing the cyclohexyl group with a phenylsulfonyl moiety improves solubility without compromising potency .

- Molecular docking : Using AutoDock Vina to predict binding poses and prioritize analogs with ΔG < −8 kcal/mol .

Q. How are reaction yields improved in large-scale syntheses of this compound?

Key optimizations include:

- Solvent selection : Replacing toluene with DMF/water biphasic systems to enhance intermediate stability and reduce side reactions .

- Catalysis : Using KI or phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitutions .

- Microwave-assisted synthesis : Reducing reaction times from 7 hours to 30 minutes while maintaining >80% yield .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Challenges include:

- Co-elution in HPLC : Resolved using UPLC with C18 columns (1.7 µm particles) and gradient elution (acetonitrile/0.1% TFA) .

- Mass spectrometry interference : Employing high-resolution Q-TOF MS to distinguish isotopic patterns of impurities (e.g., dehalogenated byproducts) .

- Limit of detection (LOD) : Achieving <0.1% impurity detection via NMR with 64 scans and 1D NOE suppression .

Methodological Considerations

Q. How should researchers design experiments to validate the compound’s stability under physiological conditions?

- pH stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, followed by LC-MS analysis to detect degradation products .

- Plasma stability : Use human plasma at 37°C with periodic sampling (0–6 hours) and precipitation with acetonitrile for HPLC quantification .

- Light sensitivity : Store solutions in amber vials and monitor UV-Vis spectra (200–400 nm) for photodegradation .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

- SwissADME : Predicts logP (~2.5), aqueous solubility (~50 µM), and blood-brain barrier permeability (low) .

- Molinspiration : Estimates drug-likeness via Lipinski’s rule (MW < 500, H-bond donors < 5) .

- ADMETlab 2.0 : Flags potential hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.